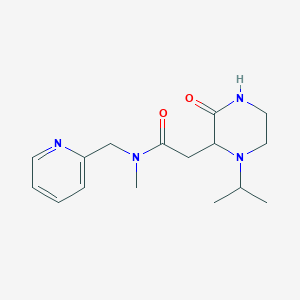![molecular formula C18H14IN3O3 B6117524 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B6117524.png)
4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate, also known as ICP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of PKC activity. PKC plays a critical role in the regulation of cell growth and differentiation, and its overactivation has been linked to the development of cancer. By inhibiting PKC activity, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of tumors in animal models. It has also been shown to have anti-inflammatory effects, and to improve insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate in lab experiments is its specificity for PKC inhibition. Unlike other compounds that may have off-target effects, this compound has been shown to specifically inhibit PKC activity. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound to minimize potential side effects.
Orientations Futures
There are many potential future directions for research on 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate. For example, further studies are needed to determine the optimal dosage and administration of this compound for use in cancer treatment. Additionally, more research is needed to understand the full mechanism of action of this compound, and to identify other potential targets for the compound. Finally, studies are needed to determine the long-term safety and efficacy of this compound in animal models and humans.
Méthodes De Synthèse
4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate can be synthesized through a multistep process involving the reaction of 4-iodoaniline with 4-nitrobenzoyl chloride, followed by reduction with iron powder and acetic acid. The resulting intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid to yield the final product.
Applications De Recherche Scientifique
4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate has been studied for its potential use in a variety of scientific research applications. For example, it has been investigated as a possible inhibitor of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. This compound has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
[4-[(4-iodophenyl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O3/c1-22-11-10-16(21-22)18(24)25-15-8-2-12(3-9-15)17(23)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYPWHGPRPFUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[6-chloro-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)imidazo[1,2-a]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6117446.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6117450.png)
![2-[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]-1-phenyl-1,3-butanedione](/img/structure/B6117457.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B6117469.png)

![5-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6117473.png)
![N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6117487.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6117492.png)

![1-[5-(isopropylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6117505.png)
![1-(4-chlorophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6117516.png)
![2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B6117517.png)
![7-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6117534.png)
